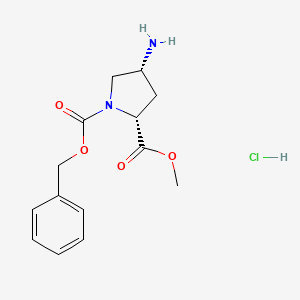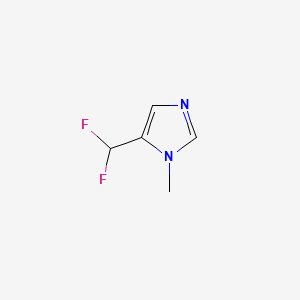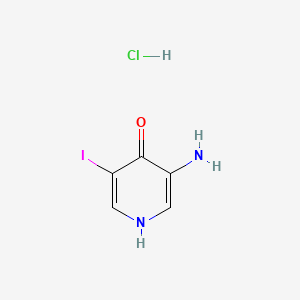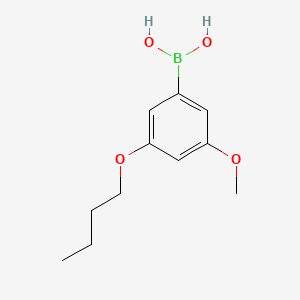
(3-Butoxy-5-methoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Butoxy-5-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C11H17BO4 . It is a solid substance and is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “(3-Butoxy-5-methoxyphenyl)boronic acid” is represented by the formula C11H17BO4 . This indicates that the molecule consists of 11 carbon atoms, 17 hydrogen atoms, 1 boron atom, and 4 oxygen atoms.Chemical Reactions Analysis
Boronic acids, including “(3-Butoxy-5-methoxyphenyl)boronic acid”, are known to participate in various chemical reactions. One notable reaction is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction . Additionally, a study has reported the catalytic protodeboronation of pinacol boronic esters, which could potentially be applied to "(3-Butoxy-5-methoxyphenyl)boronic acid" .Physical And Chemical Properties Analysis
“(3-Butoxy-5-methoxyphenyl)boronic acid” is a solid substance . It has a molecular weight of 224.06 . The compound should be stored in an inert atmosphere at room temperature .科学的研究の応用
Chemical Synthesis and Compound Formation
The study of boronic acids, including (3-Butoxy-5-methoxyphenyl)boronic acid, has yielded significant insights into their role in chemical synthesis and compound formation. For instance, research on tetraarylpentaborates, generated from the reaction of various arylboronic acids with aryloxorhodium complexes, demonstrates the potential of boronic acids in creating complex chemical structures. These studies reveal the formation of new cationic rhodium complexes and the hydrolysis process leading to diverse outcomes, highlighting the versatile nature of boronic acids in chemical reactions (Nishihara, Nara, & Osakada, 2002).
Photophysical Properties
Investigations into the photophysical properties of boronic acid derivatives have provided valuable information on their behavior in different environments. A study on fluorescence quenching of boronic acid derivatives by aniline in alcohols reveals the complex interactions between these compounds and their solvents, offering insights into their potential applications in sensing and molecular recognition. Such research underscores the importance of understanding the fundamental properties of boronic acids to exploit their full potential in various scientific fields (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).
Carbohydrate Recognition
Boronic acids have shown promise in carbohydrate recognition, a field critical for medical diagnostics and biological research. Studies on 3-methoxycarbonyl-5-nitrophenyl boronic acid, for example, have demonstrated its ability to bind to diols and fructose with high affinity. This work suggests that appropriately functionalized boronic acids could play a significant role in the selective recognition of carbohydrates, potentially leading to advances in biosensing and glycomics (Mulla, Agard, & Basu, 2004).
Organic Material Synthesis
The application of boronic acids extends into the synthesis of organic materials and natural products. Research into the synthesis of vulpinic acids from 3-aryltetronic acids, using (4-methoxyphenyl)tetronic acid as a precursor, illustrates the utility of boronic acids in creating complex organic molecules. This approach has enabled the efficient synthesis of several mushroom and lichen pigments, showcasing the versatility of boronic acids in organic synthesis and their potential in producing a wide range of natural and synthetic compounds (Mallinger, Le Gall, & Mioskowski, 2009).
特性
IUPAC Name |
(3-butoxy-5-methoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-3-4-5-16-11-7-9(12(13)14)6-10(8-11)15-2/h6-8,13-14H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIZYPDUQVAPDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681722 |
Source


|
| Record name | (3-Butoxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Butoxy-5-methoxyphenyl)boronic acid | |
CAS RN |
1256355-15-3 |
Source


|
| Record name | (3-Butoxy-5-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

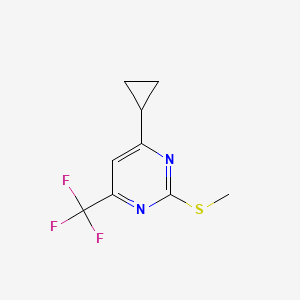
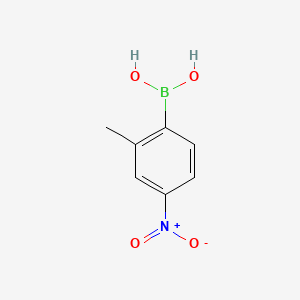
![4'-Chloro-3'-(methoxycarbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596064.png)
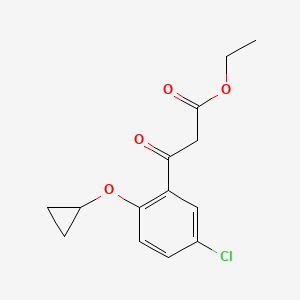
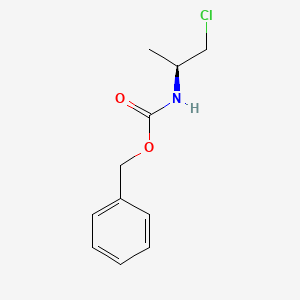
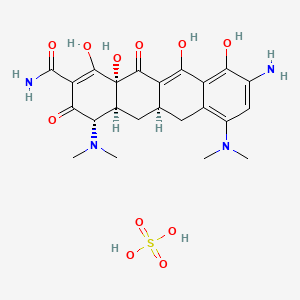
![(R,R)-2-Iodo-1,3-bis[1-(mesitylcarbamoyl)ethoxy]benzene](/img/structure/B596072.png)
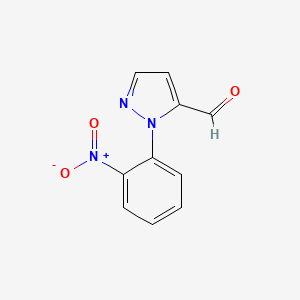
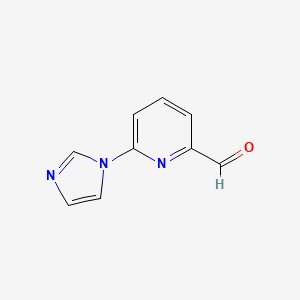
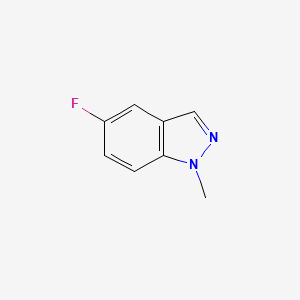
![[1,2,4]Triazolo[4,3-a]pyrazine-3-carboxylic acid](/img/structure/B596078.png)
